molecular formula C23H23N7O5 B1678033 普拉曲沙星,(R)- CAS No. 1320211-70-8

普拉曲沙星,(R)-

货号 B1678033
CAS 编号: 1320211-70-8
分子量: 477.5 g/mol
InChI 键: OGSBUKJUDHAQEA-ZBFHGGJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pralatrexate, also known as ®-Pralatrexate, is an antineoplastic agent used for the treatment of relapsed or refractory peripheral T-cell lymphoma . It is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . Pralatrexate is designed to have a higher affinity for the reduced folate carrier, a protein that is overexpressed in malignant cells and is upregulated by oncogenes .


Molecular Structure Analysis

Pralatrexate has the chemical formula C23H23N7O5 and a molecular weight of 477.480 . It is a folate analog, meaning it has a structure similar to that of folate, allowing it to interact with the same cellular machinery .


Chemical Reactions Analysis

Pralatrexate is a folate analog that inhibits folate metabolism, thus impeding the synthesis of amino acids and nucleic acid . It competes for enzymatic processing by folyopolyglutamate synthase (FPGS) with folate to increase cellular retention . The resistance mechanisms of Pralatrexate were associated with reduced cellular uptake of Pralatrexate and/or overexpression of DNMT3B .

科学研究应用

外周T细胞淋巴瘤的治疗

普拉曲沙星已被研究其治疗外周T细胞淋巴瘤(PTCL)的疗效。一项针对复发或难治性PTCL的日本患者的I/II期研究表明,普拉曲沙星与维生素B12和叶酸补充剂一起使用,通常耐受性良好且有效,显示出有希望的客观缓解率 (Maruyama et al., 2017).

T细胞淋巴瘤恶性肿瘤的联合治疗

研究表明,普拉曲沙星可以与其他药物协同作用,例如蛋白酶体抑制剂硼替佐米,治疗T细胞淋巴瘤恶性肿瘤。已观察到这种组合在各种T淋巴瘤细胞系中诱导有效的细胞凋亡和半胱天冬酶激活,表明其作为T细胞恶性肿瘤治疗平台的潜力 (Marchi et al., 2010).

在实体瘤中的应用

普拉曲沙星已与其他化疗药物,如紫杉醇和多西他赛联合使用,用于治疗晚期实体瘤。一项1期研究表明,普拉曲沙星与这些药物联合使用耐受性良好,并显示出对非小细胞肺癌的疗效 (Azzoli et al., 2007).

诱导皮肤T细胞淋巴瘤中肿瘤细胞凋亡

已发现普拉曲沙星可以诱导皮肤T细胞淋巴瘤中肿瘤细胞凋亡。这一观察结果表明其在治疗淋巴瘤的皮肤相关表现方面的潜力,如一名成人T细胞淋巴瘤/白血病患者中所示 (Marneros et al., 2009).

与吉西他滨联合用于淋巴增殖性恶性肿瘤

一项1/2A期研究调查了普拉曲沙星和吉西他滨联合用于复发或难治性淋巴增殖性恶性肿瘤患者。发现这种组合可以安全地使用,并且在经过大量预处理的难治性淋巴瘤中显示出令人鼓舞的活性 (Horwitz et al., 2008).

与氟尿嘧啶序贯给药

在一项1期临床试验中,在每隔一周进行5-氟尿嘧啶48小时输注之前,对成年实体瘤患者进行了普拉曲沙星的序贯给药。这项研究探索了这两种药物在治疗各种恶性肿瘤中的协同潜力 (Grem et al., 2015).

外周T细胞淋巴瘤的PROPEL研究

PROPEL研究是一项关键的2期试验,评估了普拉曲沙星与维生素B12和叶酸补充剂在复发或难治性PTCL患者中的安全性和疗效。这项研究代表了了解该药物对这种特定淋巴瘤亚型的有效性的重要一步 (O’Connor et al., 2008).

普拉曲沙星疗效和广泛应用的综述

对普拉曲沙星应用的系统综述强调了其不仅在PTCL中,而且在其他形式的癌症中,如皮肤T细胞淋巴瘤和结外自然杀伤(NK)/T细胞淋巴瘤中的疗效。该综述还讨论了普拉曲沙星的药代动力学和临床阶段研究 (Altınay et al., 2022).

普拉曲沙星的开发和药理学

普拉曲沙星的开发和药理学已经详细说明,描述了其从实验室到临床应用的过程。这包括将其归类为抗叶酸药物以及FDA批准用于PTCL治疗 (Zain & Marchi, 2010).

作用机制

Pralatrexate works by competitively inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids and several amino acids . By inhibiting this enzyme, Pralatrexate disrupts the synthesis of DNA and RNA, thereby inhibiting the proliferation of cancer cells .

安全和危害

Pralatrexate may affect fertility in men and women and may harm the baby if used during pregnancy . It is also associated with various side effects, including cytotoxic effects due to its nonselective mechanism of action . It is recommended to avoid inhalation and contact with eyes and skin .

未来方向

Pralatrexate is being studied for other types of lymphoma and solid malignancy such as non-small-cell lung cancer, breast cancer, and bladder cancer . Future combination therapies could include the EZH2 inhibitor tazemetostat and chemotherapies or antibodies . The combination of DAC and Pralatrexate exhibited synergistic activity, and thus, this approach might improve the clinical efficacy of Pralatrexate .

属性

IUPAC Name

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031315
Record name Pralatrexate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1320211-70-8
Record name Pralatrexate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralatrexate, (R)-
Reactant of Route 2
Pralatrexate, (R)-
Reactant of Route 3
Pralatrexate, (R)-
Reactant of Route 4
Pralatrexate, (R)-
Reactant of Route 5
Pralatrexate, (R)-
Reactant of Route 6
Pralatrexate, (R)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。